Methyl 3-(1H-indol-3-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIDMGOQRXHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204056 | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-09-4 | |
| Record name | Methyl 3-(1H-indol-3-yl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5548-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl indole-3-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5548-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL INDOLE-3-PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR3BRO222F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl indole-3-propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Strategies for Methyl 3 1h Indol 3 Yl Propanoate
Established Synthetic Pathways
Amidation Reactions and Esterification Processes
A primary route to obtaining methyl 3-(1H-indol-3-yl)propanoate and its derivatives involves amidation followed by esterification, or vice versa. For instance, indole-3-propionic acid can be esterified to yield the target compound. uobaghdad.edu.iq This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid, often at reduced temperatures to control the reaction's exothermicity. uobaghdad.edu.iq
Subsequently, the ester can undergo amidation reactions. For example, the synthesis of N-acyl hydrazone derivatives begins with the conversion of indole-3-propionic acid to this compound, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. uobaghdad.edu.iq This hydrazide can then be condensed with various aldehydes to produce a range of N-acyl hydrazone derivatives. uobaghdad.edu.iq
Amidation can also precede esterification. The synthesis of (R)-Methyl 2-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxamido)-3-(1H-indol-3-yl)propanoate involves the amidation of L-tryptophan methyl ester with rhein. mdpi.com Similarly, dexibuprofen has been conjugated with L-tryptophan methyl ester via an amidation reaction to form S(+) Methyl 3-(1H-indol-3-yl)-2-(2-(4-isobutylphenyl)propanamido)propanoate. tandfonline.com
In some cases, the indole (B1671886) nitrogen is also a site for reaction. For the synthesis of certain indole-3-carboxylic acid derivatives, the active hydrogen of the NH group in indole-3-acetic acid is protected through amidation with methyl chloroformate. frontiersin.org
Clay-Catalyzed Reactions in Indole Synthesis
Clay catalysts, particularly Montmorillonite (B579905) K-10, have emerged as environmentally benign and efficient catalysts for various reactions involving indoles. srce.hrpsu.edujournalofchemistry.org These clays, possessing both Brønsted and Lewis acidity and a large surface area, can facilitate electrophilic substitution reactions on the indole ring. tandfonline.com
A notable application is the Michael addition of indoles to α,β-unsaturated carbonyl compounds. srce.hr For instance, the reaction of indole with methyl propiolate in the presence of K-10 montmorillonite leads to the formation of methyl 3,3-bis(indolyl)propanoates. srce.hrresearchgate.net This clay-catalyzed approach offers a one-pot synthesis, simplifying the procedure and work-up, which typically involves simple filtration to remove the catalyst. srce.hrpsu.edu The reaction is generally carried out by refluxing the reactants and the clay catalyst in a solvent like dichloromethane (B109758). srce.hr
Precursor Compounds and Starting Materials in Synthetic Routes
The synthesis of this compound and its derivatives relies on a variety of precursor compounds.
| Starting Material | Reagent(s) | Product |
| Indole-3-propionic acid | Methanol, Sulfuric acid | This compound uobaghdad.edu.iq |
| Indole | Methyl propiolate, K-10 Montmorillonite clay | Methyl 3,3-bis(indolyl)propanoate srce.hrresearchgate.net |
| L-tryptophan methyl ester hydrochloride | Rhein | (R)-Methyl 2-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxamido)-3-(1H-indol-3-yl)propanoate mdpi.com |
| L-tryptophan methyl ester hydrochloride | Dexibuprofen | S(+) Methyl 3-(1H-indol-3-yl)-2-(2-(4-isobutylphenyl)propanamido)propanoate tandfonline.com |
| Indole-3-acetic acid | Methyl chloroformate, NaOH, TEBAC | N-protected indole-3-acetic acid derivative frontiersin.org |
| Indole | 3,3-diethoxypropionate, Potassium bisulfate, Acetic acid | Ethyl 3,3-di(1H-indol-3-yl)propanoate frontiersin.orgnih.gov |
| Phenylhydrazine | Aldehyde or Ketone (e.g., in Fischer indole synthesis) | Indole ring (precursor to various indole derivatives) evitachem.com |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives.
For the synthesis of ethyl 3,3-bis(1-methyl-1H-indol-3-yl)propanoate, a study found that reacting the corresponding indole with 3,3-diethoxypropionate in acetic acid at 80°C for 5 hours, followed by N-alkylation with methyl iodide in the presence of potassium hydroxide (B78521) in THF at room temperature for 12 hours, resulted in yields of 72%-82%. frontiersin.orgnih.gov
In the context of palladium-catalyzed direct arylation of 3-(1-methylindol-3-yl)propionic acid, reaction conditions were optimized. clockss.org The reaction of the propionic acid with aryl bromides in the presence of a palladium catalyst (Pd(OAc)2), a ligand (XPhos), and a base (KHCO3) in DMAc at 170°C, followed by in-situ methylation, provided good yields of the corresponding methyl 3-(1-methyl-2-arylindol-3-yl)propionates. clockss.org It was noted that the presence of the carboxylic acid group appeared to promote the reaction, as the corresponding methyl ester gave a lower yield under similar conditions. clockss.org
For Staudinger cleavage of amides, using methyl 2-[8-(azidomethyl)-1-naphthamido]-3-(1H-indol-3-yl)propanoate as a model, optimal conditions were found to be 2 equivalents of MePPh2 in a 1:1 acetonitrile (B52724)/water mixture with 2 equivalents of K2HPO4 at room temperature for 6 hours, achieving nearly quantitative conversion. bohrium.com
The synthesis of methyl 3-[(1-butyl-1H-indol-3-yl)carbonylamino]propionate was achieved with a 91.6% yield by reacting methyl 3-(1H-indole-3-carbonyl)aminopropionate with 1-bromobutane (B133212) in the presence of potassium carbonate in acetonitrile at 328 K for 72 hours. iucr.org
Stereoselective Synthesis Approaches for this compound Derivatives
The synthesis of chiral derivatives of this compound often requires stereoselective methods to obtain the desired enantiomer.
A key example is the synthesis of (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate. This compound is synthesized from (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as (R)-tryptophan methyl ester. evitachem.comsimsonpharma.com The synthesis of the precursor, (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, can be achieved through methods like the Fischer indole synthesis, which allows for the creation of the indole ring system. evitachem.com The amino group of the resulting chiral amino acid ester can then be acylated with chloroacetyl chloride to yield the target compound, (R)-Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate.
Similarly, the synthesis of rhein-amino acid ester conjugates, such as (R)-Methyl 2-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxamido)-3-(1H-indol-3-yl)propanoate, starts from the corresponding chiral amino acid ester, in this case, L-tryptophan methyl ester, thus preserving the stereochemistry at the alpha-carbon. mdpi.com The synthesis of dexibuprofen-amino acid prodrugs also utilizes this principle, starting with the methyl ester of L-tryptophan to produce the S(+) enantiomer of the final product. tandfonline.com
The Pictet-Spengler reaction offers another avenue for stereoselective synthesis. For instance, the reaction between (R)-(−)-methyl-2-amino-3-(3,4-dimethoxyphenyl-propanoate and 4-chloro-1,1-dimethoxybutane (B22782) leads to a cis-tricyclic adduct with high stereoselectivity. mdpi.com While not directly yielding the title compound, this demonstrates a powerful method for creating chiral indole-containing structures.
Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information on the molecular structure of a compound in its crystalline state. Studies on Methyl 3-(1H-indol-3-yl)propanoate have yielded detailed insights into its conformation and the intermolecular forces that govern its crystal packing. nih.govresearchgate.netresearchgate.net Single crystals suitable for this analysis were prepared through the slow evaporation of a solution in a dichloromethane (B109758) and petroleum mixture at room temperature. nih.govresearchgate.net
The crystallographic data confirms that the compound crystallizes in a monoclinic system. nih.govresearchgate.net Key crystal data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₂ |
| Molecular Weight (Mr) | 203.23 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 6.893 (5) |
| b (Å) | 9.146 (8) |
| c (Å) | 18.052 (10) |
| β (°) | 111.27 (3) |
| Volume (V) (ų) | 1060.5 (13) |
| Z | 4 |
| Temperature (T) | 296 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.052 |
| wR-factor | 0.138 |
| Data sourced from references nih.govresearchgate.netresearchgate.net. |
The molecule of this compound adopts a conformation that is nearly planar. nih.govresearchgate.netresearchgate.net This planarity is a significant structural feature, with a calculated root-mean-square (r.m.s.) deviation of 0.057 Å for all non-hydrogen atoms, excluding one of the oxygen atoms. nih.govresearchgate.net The bond lengths and angles within the molecule fall within normal, expected ranges for such a structure. nih.govresearchgate.net
In the solid state, the crystal structure of this compound is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.netresearchgate.net Specifically, a hydrogen bond forms between the nitrogen-bound hydrogen (N-H) of the indole (B1671886) ring and the carbonyl oxygen (C=O) of an adjacent molecule. nih.govresearchgate.net These N-H···O interactions are crucial as they link the individual molecules into chains that propagate along the nih.gov crystallographic direction, forming a well-ordered supramolecular assembly. nih.govresearchgate.netresearchgate.net
The geometric parameters of this key hydrogen bond are detailed in the following table.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O1(i) | 0.95 | 2.08 | 2.972 (3) | 157 |
| Data sourced from reference nih.gov. (i) represents the symmetry code. |
Spectroscopic Characterization (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry)
Spectroscopic methods provide further confirmation of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for characterizing the compound in various states.
While ¹H-NMR and ¹³C-NMR spectroscopy are standard techniques used to confirm the structure of such organic compounds, detailed tabulated shift data for this specific molecule is not provided in the surveyed literature.
Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), has been used to determine the mass-to-charge ratio of the molecule and its fragments. In the electron ionization (EI) mode, the molecule exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed, confirming the molecular weight, alongside several key fragment ions.
The most prominent peaks observed in the mass spectrum are summarized below.
| m/z (Mass-to-Charge Ratio) | Relative Intensity |
| 130 | 99.99 |
| 203 | 21.10 |
| 115 | 7.50 |
| 143 | 7.50 |
| 144 | 6.00 |
| Data sourced from reference. |
Biological Activities and Pharmacological Relevance of Methyl 3 1h Indol 3 Yl Propanoate and Its Derivatives
General Biological Significance of Indole (B1671886) Derivatives
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. impactfactor.org This structural unit is present in essential natural compounds, including the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govbiosynth.com The versatility of the indole ring allows it to mimic peptide structures and bind to a variety of biological receptors and enzymes, making it a "privileged scaffold" in drug discovery. chula.ac.th
Indole and its derivatives are known to exhibit a vast array of pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, anti-HIV, and antirheumatoidal activities. researchgate.netimpactfactor.org Their biological importance stems from their involvement in fundamental biochemical processes. nih.gov For instance, indole derivatives function as signaling molecules in bacteria, regulate plant growth (e.g., indoleacetic acid), and serve as precursors for a multitude of bioactive alkaloids with potent therapeutic effects, such as the anticancer agents vincristine (B1662923) and vinblastine. biosynth.com
Specific Biological Activities Identified
Research into synthetic and naturally occurring indole derivatives has unveiled a multitude of specific pharmacological activities. The structural diversity achievable through substitution on the indole ring has enabled the development of compounds with targeted effects against various diseases.
Indole derivatives are a significant class of compounds in oncology research, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for cancer cell proliferation and survival. A notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov One study highlighted a quinazoline-indole derivative that displayed remarkable cytotoxicity at sub-nanomolar levels (IC50 < 1 nM) against nine different human cancer cell lines. nih.gov
| Compound Derivative | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Quinazoline-Indole Derivative (15d) | 9 Human Cancer Cell Lines | <0.001 | nih.gov |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | J774.2 (Murine Macrophages) | 98 | mdpi.com |
| 2-Cyano-3-oxo-12α-fluoro-urs-1-en-13,28β-olide (UA Derivative) | MCF-7, PC-3, Hep G2, A549 | <1 | mdpi.com |
| Hydroquinone-Chalcone-Pyrazoline Hybrid | MCF-7, HT-29 | 28.8 - 124.6 | mdpi.com |
The anti-inflammatory potential of indole derivatives is well-established, with Indomethacin, an indole-3-acetic acid derivative, being a widely used non-steroidal anti-inflammatory drug (NSAID). nih.govimpactfactor.org These compounds typically exert their effects by inhibiting the production of prostaglandins, key mediators of inflammation. nih.gov Modern research has focused on developing indole derivatives that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. impactfactor.org
Recent studies have explored novel N-acylhydrazone derivatives containing an indole group. One such compound, JR19, demonstrated significant anti-inflammatory activity by reducing leukocyte migration. nih.govmdpi.com Its mechanism is believed to involve the nitric oxide (NO) pathway and the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Another study on indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, suggests it can act as an anti-inflammatory agent by serving as a ligand for the Pregnane (B1235032) X receptor (PXR). hmdb.ca
| Compound/Derivative | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Reduced leukocyte migration by up to 66% | Acts via the nitric oxide pathway; reduces IL-6, TNF-α, IL-17, IFN-γ | nih.govmdpi.com |
| Indole-3-propionic acid (IPA) | Acts as an anti-inflammatory agent in the intestine | Serves as a ligand for the Pregnane X receptor (PXR) | hmdb.ca |
| 2-phenyl-3-phenylsulfonamide-1H indole | Potent and selective COX-2 inhibitor | Inhibits cyclooxygenase-2 (COX-2) enzyme | impactfactor.org |
Indole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. chula.ac.th Plants naturally produce indole-derived compounds as a defense mechanism against pathogens. biosynth.com Synthetic derivatives have been developed to target various microbial processes.
For example, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and showed potent activity against Staphylococcus aureus (including MRSA) and Candida albicans. mdpi.comdoaj.org Some of these compounds had Minimum Inhibitory Concentration (MIC) values below 1 µg/mL against staphylococci. mdpi.com These derivatives also demonstrated excellent antibiofilm activity, which is crucial for combating chronic and persistent infections. mdpi.comdoaj.org
| Compound Derivative | Target Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Indolylbenzo[d]imidazole (3ao) | Staphylococcus aureus (MRSA) | <1 | mdpi.com |
| Indolylbenzo[d]imidazole (3aq) | Staphylococcus aureus (MRSA) | <1 | mdpi.com |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | mdpi.com |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |
| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Candida albicans | 25 | mdpi.com |
The indole scaffold is a key component in the development of agents against the human immunodeficiency virus (HIV). researchgate.net Indole derivatives have been designed to inhibit various stages of the HIV-1 life cycle. One major strategy involves targeting viral enzymes essential for replication.
A study on N-arylsulfonyl-3-propionylindoles identified several compounds with potent anti-HIV-1 activity. nih.gov The most promising derivative, N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole, was highly effective against HIV-1 replication with an effective concentration (EC50) of 1.2 µg/mL and a high therapeutic index of 84.1, indicating good selectivity. nih.gov Other research has focused on 3-oxindole derivatives, which were found to inhibit Tat-mediated viral transcription, a different mechanism from the more common reverse transcriptase or integrase inhibitors. mdpi.com This highlights the versatility of the indole core in generating novel anti-HIV agents with diverse modes of action. mdpi.com
Emerging research points to the potential of indole derivatives in the management of autoimmune diseases like rheumatoid arthritis (RA). researchgate.net This activity is linked to the metabolism of tryptophan by gut microbiota, which produces various indole derivatives, including indole-3-propionic acid (IPA). frontiersin.org
These metabolites can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses. Activation of the AhR pathway by indole derivatives has been shown to influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. Studies suggest that by promoting Treg differentiation and inhibiting Th17 cells, these compounds can alleviate the inflammatory symptoms associated with RA.
Mechanisms of Action and Molecular Targets
The therapeutic potential of derivatives of Methyl 3-(1H-indol-3-yl)propanoate is rooted in their ability to interact with specific biological molecules, thereby modulating their function. Research has highlighted several key mechanisms through which these compounds exert their effects, including binding to receptors and enzymes, inhibiting enzyme activity, and modulating the function of specific proteins and nuclear receptors.
Ligand Binding to Receptors or Enzymes
Derivatives of this compound have been designed to act as ligands for specific biological targets. A notable example is the development of ligands for the translocator protein (TSPO), a mitochondrial protein implicated in inflammation, immune modulation, and cell proliferation. rsc.org One such derivative, methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP), has been synthesized and evaluated for its potential in targeting TSPO. rsc.org Computational docking studies have validated the binding of MBIP to TSPO, showing comparable scores to known TSPO ligands. rsc.org This demonstrates the utility of the this compound backbone in designing ligands with high affinity for specific receptor sites.
Enzyme Inhibition (e.g., Histone Deacetylase (HDAC) inhibitors)
The indole nucleus is a recognized pharmacophore in the design of enzyme inhibitors. Notably, this compound has been utilized as a precursor in the synthesis of indole derivatives that function as histone deacetylase (HDAC) inhibitors. researchgate.netresearchgate.net HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with various diseases, including cancer. uni-bonn.de The development of isoform-selective HDAC inhibitors is a key area of research to minimize side effects associated with broader-acting HDAC inhibitors. uni-bonn.de While the direct inhibitory activity of this compound on HDACs has not been detailed, its role as a starting material highlights the importance of its chemical structure in the generation of potent enzyme inhibitors. researchgate.netresearchgate.net
Table 1: Examples of HDAC Inhibitors and their Characteristics
| Inhibitor Class | Example Compound | Key Structural Features | Selectivity |
| Benzamide-based | CI-994 | o-aminoanilide group | Class I HDACs (HDAC1-3) mdpi.com |
| Hydrazide-based | Not specified | Substituted hydrazide as zinc-binding group | Class I HDACs (HDAC1-3), with potency against HDAC3 uni-bonn.de |
| Pteroic acid conjugates | Compound 23 | Pteroic acid moiety | Potent HDAC1 inhibitor mdpi.com |
| Pteroic acid conjugates | Compound 24 | Pteroic acid moiety | Potent HDAC6 inhibitor mdpi.com |
Modulation of Translocator Protein (TSPO)
The translocator protein (TSPO) has emerged as a significant molecular target for both diagnostic and therapeutic applications due to its upregulation in pathological conditions such as neuroinflammation and cancer. rsc.org Derivatives of this compound have been specifically designed to modulate TSPO function.
Pharmacophore modeling is a crucial tool in the design of potent and selective ligands. For TSPO, a new skeleton, acetamidobenzoxazolone–indole, was designed by conjugating two known TSPO pharmacophoric moieties: benzoxazolone and indole. rsc.org This led to the synthesis of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP). rsc.org Computational studies, including docking simulations, were used to validate the binding of this newly designed ligand to TSPO, comparing its binding affinity to established TSPO ligands. rsc.org
Table 2: Computational Validation of MBIP as a TSPO Ligand
| Compound | Target | Computational Method | Finding |
| MBIP | TSPO | Docking studies (PDB ID: 4RYO, 4RYQ, and 4UC1) | Comparable Glide Gscore to known ligands like PK11195, PBR28, and FGIN-127 rsc.org |
The development of TSPO ligands extends to their application in medical imaging. The derivative MBIP was radiolabeled with technetium-99m (99mTc) for use as a potential agent for Single Photon Emission Computed Tomography (SPECT) imaging. rsc.org Biodistribution studies in mice demonstrated that 99mTc-MBIP was taken up in organs known to have high TSPO expression. rsc.org The radiolabeled compound also exhibited good stability in both solution and serum, a critical factor for its viability as an imaging agent. rsc.org These findings suggest that derivatives of this compound can be developed into valuable tools for the in vivo visualization of TSPO expression. rsc.org
Interaction with Nuclear Receptors (e.g., AhR, PXR, PPARγ)
Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. Recent research has indicated that indole-containing compounds, which are structurally related to this compound, can interact with several nuclear receptors, including the Aryl hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govmdpi.com For instance, serotonin metabolites, which contain an indole ring, have been identified as endogenous agonists for PPARγ. nih.govresearchgate.net These metabolites directly bind to the receptor, influencing processes like macrophage function and adipogenesis. nih.govresearchgate.net While direct interactions of this compound with these nuclear receptors have not been reported, the findings for other indole compounds suggest that its derivatives could be designed to modulate the activity of AhR, PXR, and PPARγ, opening up further avenues for therapeutic intervention in metabolic and inflammatory diseases.
Gut Microbiota Metabolism and Host-Microorganism Interactions
Indole-3-propionic acid (IPA) is a key product of gut bacterial metabolism and serves as a crucial signaling molecule in the complex relationship between the host and its intestinal microorganisms. tandfonline.comnih.gov Unlike the host's own metabolic pathways for tryptophan (the kynurenine (B1673888) and serotonin pathways), the production of IPA is exclusively dependent on the gut microbiota. mdpi.com Specific anaerobic bacteria, particularly from the Clostridium and Peptostreptococcus genera, are responsible for converting dietary tryptophan into IPA. mdpi.com This metabolite is then absorbed from the gut into the bloodstream, allowing it to exert effects on various organs and systems throughout the body, forming a critical part of the gut-organ axis. mdpi.commdpi.com
The presence and concentration of IPA in the host are considered indicators of a functional and healthy gut microbiome. mdpi.com Its production is influenced by diet, with certain dietary patterns, like the Mediterranean diet, being associated with higher plasma concentrations of IPA. nih.gov As a signaling molecule, IPA interacts with host receptors, such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), to modulate host physiology, including immune responses and metabolic processes. nih.govmdpi.com
Tryptophan Metabolism Pathway
The journey from the essential amino acid L-tryptophan to the bioactive metabolite Indole-3-propionic acid (IPA) is a multi-step process carried out by specific members of the gut microbiota. While the host metabolizes the majority of dietary tryptophan, a fraction remains in the intestinal lumen, where it becomes a substrate for microbial metabolism. mdpi.com
The microbial pathway to IPA involves several enzymatic reactions:
Transamination: Tryptophan is first converted to indole-3-pyruvic acid.
Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetaldehyde.
Reduction: Finally, indole-3-acetaldehyde is reduced to create Indole-3-propionic acid.
This pathway is distinct from the host's primary tryptophan metabolism routes, which produce serotonin and kynurenine. mdpi.com The bacteria responsible for this conversion, such as Clostridium sporogenes, possess the necessary enzymes to carry out this specific biotransformation. nih.gov Consequently, the levels of IPA in the host are directly linked to the composition and metabolic activity of their gut microbiota.
| Bacterial Genus/Family | Role in IPA Synthesis | Reference |
|---|---|---|
| Clostridium (e.g., C. sporogenes) | Directly converts tryptophan to IPA. | nih.gov |
| Peptostreptococcaceae family | Known producers of IPA from tryptophan. | mdpi.com |
Role in Intestinal Barrier Function and Immunity
Indole-3-propionic acid plays a vital role in maintaining the integrity of the intestinal barrier and modulating the gut's immune system. A robust intestinal barrier is crucial for preventing the translocation of harmful substances, such as bacterial toxins like lipopolysaccharide (LPS), from the gut lumen into the systemic circulation. mdpi.com
IPA enhances intestinal barrier function through several mechanisms:
Upregulation of Tight Junction Proteins: It stimulates the expression of key tight junction proteins, including claudins and occludin, which seal the space between intestinal epithelial cells. mdpi.com
Increased Mucus Production: IPA promotes the secretion of mucins by goblet cells, reinforcing the protective mucus layer that covers the intestinal epithelium. mdpi.comresearchgate.net
By strengthening the physical barrier, IPA helps to reduce intestinal permeability. physiology.orgnih.gov This action is critical in preventing the low-grade systemic inflammation that is associated with many chronic diseases.
Furthermore, IPA is a significant immunomodulator within the gut. It exerts anti-inflammatory effects by activating receptors like PXR and AhR in intestinal epithelial and immune cells. mdpi.comfrontiersin.org Activation of these receptors helps to suppress inflammatory signaling pathways, such as the NF-κB pathway, and can influence the differentiation of immune cells, promoting a tolerogenic environment in the gut. mdpi.comfrontiersin.org For instance, IPA has been shown to support the function of regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. frontiersin.org
| Effect | Mechanism | Reference |
|---|---|---|
| Enhanced Barrier Integrity | Increases expression of tight junction proteins (claudins, occludin). | mdpi.com |
| Strengthened Mucus Layer | Promotes mucin secretion from goblet cells. | mdpi.comresearchgate.net |
| Reduced Inflammation | Inhibits NF-κB signaling via PXR and AhR activation. | mdpi.com |
| Immune Modulation | Promotes regulatory T cells and inhibits Th17 cell differentiation. | frontiersin.org |
Influence on Liver Metabolism and Immune Response
Through the gut-liver axis, Indole-3-propionic acid absorbed from the intestine can directly influence liver function, affecting both metabolic processes and hepatic immune responses. mdpi.com The liver is a central hub for metabolism and is constantly exposed to gut-derived metabolites and microbial products via the portal vein.
In the context of liver metabolism, IPA has demonstrated beneficial effects, particularly in non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com Studies have shown that IPA can inhibit the synthesis of lipids in the liver and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the progression of liver inflammation and damage. nih.gov By mitigating hepatic fat accumulation and inflammation, IPA helps protect the liver from metabolic stress.
IPA also modulates the immune environment within the liver. The liver contains a large population of resident immune cells, including Kupffer cells (liver macrophages). IPA can influence these cells to adopt an anti-inflammatory phenotype. frontiersin.org By inhibiting inflammatory pathways like NF-κB and preventing the activation of the TLR4 receptor by bacterial endotoxins, IPA helps to reduce the hepatic inflammatory response. mdpi.comfrontiersin.org This immunomodulatory role is crucial for preventing the progression of liver diseases that are driven by chronic inflammation.
Computational Studies and Structure Activity Relationship Sar Analysis
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein receptor.
In the context of indole (B1671886) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding binding mechanisms. For instance, studies have explored the docking of indole derivatives to various enzymes and receptors, revealing key interactions that govern binding affinity. tandfonline.combiointerfaceresearch.com For example, a study on 2-phenyl-1H-indole derivatives used molecular docking to predict their binding interactions with estrogen and progesterone (B1679170) receptors, which are implicated in breast cancer. biointerfaceresearch.com The results highlighted specific hydrogen bonds and hydrophobic interactions that contribute to the stability of the ligand-receptor complexes. biointerfaceresearch.com
Similarly, docking studies on indole derivatives as potential inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme, a target in cancer therapy, have helped in identifying compounds with high binding affinity. espublisher.com These studies often use scoring functions to estimate the binding free energy, providing a rank-ordering of potential lead compounds. espublisher.com
A summary of representative docking scores for indole derivatives against various targets is presented below:
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 2-Phenyl-1H-indole derivatives | Estrogen Receptor-α | High negative scores | Hydrogen bonds, Hydrophobic interactions |
| Indole derivatives | IDO1 Enzyme | Low grid scores | Not specified |
| Naphthyl-indole scaffold | Chiral Phosphoric Acid Catalyst | Not specified | Not specified |
This table is generated based on available data from multiple sources and is for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies on Indole Derivatives
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.com These models are then used to predict the activity of new, unsynthesized compounds.
QSAR studies on indole derivatives have been widely performed to understand how different structural modifications influence their biological activities. jocpr.comproceedings.science These studies typically involve calculating a variety of molecular descriptors that encode the physicochemical properties of the molecules.
The biological activity of indole derivatives is often correlated with their physicochemical properties. jocpr.com QSAR models have shown that properties such as lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters are crucial for their interaction with biological targets. researchgate.net
For example, a QSAR study on indole derivatives as inhibitors of hepatitis C virus (HCV) NS5B polymerase revealed that atomic polarizability, Sanderson electronegativities, van der Waals volume, and the octanol-water partition coefficient (MLOGP) are key predictors of their inhibitory activity. archivepp.com The positive coefficient for MLOGP in the developed model indicated that higher lipophilicity is directly related to increased inhibitory concentration. archivepp.com
Another study on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors found that various descriptors were correlated with their antiproliferative activity against different cancer cell lines. biointerfaceresearch.com These findings help in understanding the drug-receptor interactions at a molecular level and guide the design of more potent analogs.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial step in understanding the SAR of a series of compounds and is often used in conjunction with QSAR and docking studies.
For indole derivatives, pharmacophore models have been successfully developed to identify the essential structural features required for their biological activity. proceedings.sciencebanglajol.info For instance, a pharmacophore model for indole-based inhibitors of HCV NS5B polymerase identified two hydrophobic regions and four aromatic rings as key features. banglajol.info Similarly, a study on indole derivatives as 17β-hydroxysteroid dehydrogenase type 5 inhibitors led to the development of a pharmacophore model that can be used to design novel and potent inhibitors. tandfonline.com
These models provide a 3D representation of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, which are essential for binding to the target receptor.
Computational Models for Predictive Machine Learning
In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery for developing predictive models of biological activity. researchgate.net ML algorithms can handle large and complex datasets and can often outperform traditional QSAR methods.
Several studies have utilized ML to build predictive models for the activity of indole derivatives. researchgate.netnih.govnih.gov For example, various ML models, including Support Vector Machine (SVM), Gradient Boosting, and Random Forest, were used to predict the cytotoxicity of indole derivatives against a triple-negative breast cancer cell line. researchgate.net In another study, a modified GP-Tree feature selection algorithm was used to develop a highly accurate model for predicting the anti-prostate cancer activity of indole derivatives. nih.gov This model achieved a high coefficient of determination (R²) of 0.9852. nih.gov
Furthermore, ML models have been developed to predict the enantioselectivity of reactions involving indole derivatives, such as the synthesis of naphthyl-indole scaffolds catalyzed by chiral phosphoric acid. ias.ac.in A random forest regression model, in this case, showed excellent performance with an R² score of 0.88 on the test set. ias.ac.in These predictive models can significantly accelerate the screening of virtual libraries of compounds and prioritize them for synthesis and experimental testing.
| Machine Learning Model | Application | Performance Metric (R²) |
| AdaBoost-ALO | Anti-prostate cancer activity prediction | 0.9852 |
| Random Forest Regression | Enantioselectivity prediction in naphthyl-indole synthesis | 0.88 |
| Support Vector Machine | Cytotoxicity prediction in breast cancer | Not specified |
| Genetic Algorithm-Artificial Neural Network | HIV-1 attachment inhibition prediction | Not specified |
This table is generated based on available data from multiple sources and is for illustrative purposes.
Conformational Analysis through Computational Methods
The three-dimensional conformation of a molecule is critical for its biological activity. Computational methods are extensively used to study the conformational preferences of molecules like Methyl 3-(1H-indol-3-yl)propanoate.
X-ray crystallography studies have revealed that the molecule of this compound adopts an essentially planar conformation. nih.govresearchgate.net Computational conformational analysis, often performed using quantum mechanical calculations, can further explore the potential energy surface of the molecule and identify low-energy conformers. These studies provide insights into the flexibility of the molecule and the relative stability of different spatial arrangements of its atoms. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a receptor.
Advanced Research Applications and Future Directions
Development as Lead Compounds in Drug Discovery
The indole (B1671886) ring system is a privileged scaffold in medicinal chemistry, and derivatives of 3-(1H-indol-3-yl)propanoic acid, such as its methyl ester, are actively being investigated as lead compounds for the development of new therapeutic agents. Researchers are modifying the core structure of methyl 3-(1H-indol-3-yl)propanoate to create novel compounds with enhanced biological activity and target specificity. These modifications often involve substitutions on the indole ring or alterations to the propanoate side chain. The goal is to optimize the molecule's pharmacokinetic and pharmacodynamic properties to develop effective treatments for a range of diseases.
One area of focus has been the development of orally active lipid-lowering agents. By utilizing the 3-(1H-indol-3-yl)propanoic acid framework, scientists have designed and synthesized new compounds that have shown promising results in preclinical studies. These novel indole derivatives have demonstrated the potential to modulate lipid metabolism, offering a new avenue for the treatment of dyslipidemia and related cardiovascular diseases.
Utilization as Chemical Probes in Biological Investigations
Chemical probes are essential tools for dissecting complex biological processes. This compound and its parent compound, indole-3-propionic acid, serve as valuable probes for studying various physiological and pathological phenomena. Due to their structural similarity to the amino acid tryptophan, these compounds can interact with a variety of biological targets, including enzymes and receptors.
Indole-3-propionic acid has been identified as a potent protector against oxidative damage induced by amyloid-β peptide, a key player in the pathogenesis of Alzheimer's disease. This neuroprotective effect is attributed to its ability to act as a powerful antioxidant. By using indole-3-propionic acid and its derivatives as chemical probes, researchers can further investigate the mechanisms of amyloid-β toxicity and explore new strategies for preventing neurodegeneration.
Radiopharmaceutical Development (e.g., 99mTc-labeling for SPECT)
Radiopharmaceuticals play a crucial role in modern medical imaging, and there is growing interest in developing new agents for Single Photon Emission Computed Tomography (SPECT). The indole scaffold is an attractive platform for the design of novel radiotracers. Researchers have successfully synthesized and evaluated technetium-99m (99mTc)-labeled derivatives of 3-(1H-indol-3-yl)propanoic acid for potential use in SPECT imaging.
One such derivative, N-(2-mercaptoethyl)-3-(1H-indol-3-yl)propanamide, has been labeled with 99mTc to create a stable complex. Biodistribution studies in animal models have shown that this radiolabeled compound exhibits significant uptake in the brain, suggesting its potential as a brain imaging agent. Further research in this area could lead to the development of new diagnostic tools for neurological disorders.
| Radiopharmaceutical Development Data | |
| Radionuclide | Technetium-99m (99mTc) |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) |
| Lead Compound | N-(2-mercaptoethyl)-3-(1H-indol-3-yl)propanamide |
| Key Finding | Significant brain uptake in animal models |
| Potential Application | Brain imaging agent for neurological disorders |
Exploration in Therapeutic Areas beyond Current Research
The therapeutic potential of this compound and related compounds extends beyond their current areas of investigation. The versatile nature of the indole nucleus allows for the exploration of a wide range of biological activities. Researchers are actively seeking to identify new therapeutic targets for these compounds and to explore their efficacy in disease models for which there are currently limited treatment options.
One emerging area of interest is the development of novel anticancer agents. Certain indole derivatives have demonstrated cytotoxic activity against various cancer cell lines, and researchers are working to optimize their potency and selectivity. By systematically modifying the structure of this compound, it may be possible to develop new drugs that can effectively target cancer cells while minimizing damage to healthy tissues.
Green Chemistry Approaches in Indole Derivative Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. Researchers are developing more environmentally friendly methods for the production of indole derivatives, including this compound. These methods aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
One promising approach is the use of microwave-assisted organic synthesis. This technique can significantly accelerate reaction times and improve product yields compared to conventional heating methods. Additionally, researchers are exploring the use of water as a green solvent for the synthesis of indole derivatives. The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to be performed in water, offering a more sustainable alternative to traditional organic solvents. These green chemistry approaches are not only beneficial for the environment but can also lead to more cost-effective and efficient manufacturing processes for important indole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
